N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide
Description
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide is a boron-containing sulfonamide derivative characterized by a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane group and a propane-2-sulfonamide moiety. This compound is structurally significant due to its boronate ester functionality, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in medicinal and materials chemistry .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-11(2)22(18,19)17-13-9-7-8-12(10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHWUAJVRXRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C15H24BNO4S with a molecular weight of approximately 325.24 g/mol. It features a sulfonamide group linked to a boron-containing dioxaborolane moiety, which is significant for its biological interactions. The presence of the boron atom allows the formation of stable complexes with biomolecules, thereby influencing various biological pathways.
Mechanisms of Biological Activity
Enzyme Inhibition
this compound primarily exhibits its biological activity through the inhibition of specific enzymes, particularly kinases. The boron atom in the dioxaborolane structure interacts with hydroxyl and amino groups in proteins, facilitating the formation of boronate esters. This interaction can disrupt enzyme activity and alter signaling pathways critical in cancer and other diseases.
Target Kinases
The compound has shown potential in targeting several kinases involved in cancer pathways. For instance, it has been reported to inhibit AAK1 (AP180-clathrin-AP180-interacting protein kinase), which plays a role in clathrin-mediated endocytosis and is implicated in various cancers .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Inhibition Studies
- Binding Affinity
-
Comparative Analysis
- A comparative analysis with structurally similar compounds highlighted its unique properties. The following table summarizes key structural analogs and their notable features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide | C16H26BNO4S | Similar sulfonamide structure; different substitution pattern on the phenyl ring. |
| N-(3-(4-methylphenyl)propane-2-sulfonamide | C13H19NO4S | Lacks boron functionality; primarily studied for antibacterial properties. |
| N-(3-(tetramethylboron)-phenyl)propane sulfonamide | C15H23BNO4S | Contains boron but lacks the dioxaborolane structure; used in various catalytic applications. |
Potential Therapeutic Applications
Given its ability to inhibit key enzymes involved in disease pathways, this compound holds promise for therapeutic applications:
- Cancer Treatment : Its selective inhibition of kinases suggests potential use as an anti-cancer agent.
- Drug Development : The compound's unique mechanism may aid in the development of new drugs targeting specific pathways disrupted in diseases.
Scientific Research Applications
Enzyme Inhibition
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide has shown promise as an enzyme inhibitor. The compound's boron-containing moiety allows it to form stable complexes with biomolecules, particularly with hydroxyl and amino groups in proteins and enzymes. This interaction can disrupt biological pathways by inhibiting enzymes involved in critical processes such as:
- Kinase Activity : The compound can target kinases implicated in cancer pathways, making it a candidate for cancer therapeutics. Studies indicate that it effectively binds to various kinases, altering their activity and potentially leading to reduced tumor growth.
Drug Development
The unique structure of this sulfonamide derivative positions it favorably in drug design. Its ability to form boronate esters enhances its reactivity with biological targets. This characteristic is particularly useful in the development of:
- Selective Inhibitors : By modifying the compound's structure, researchers can create selective inhibitors for specific enzymes involved in disease pathways.
Boronate Ester Formation
The formation of boronate esters is a critical mechanism through which this compound exerts its biological effects. The boron atom's ability to interact with biomolecules can lead to significant changes in enzymatic activity. This property is being explored for therapeutic applications in:
- Diabetes Management : Compounds that inhibit enzymes like glucosidase can help regulate blood sugar levels.
Research studies have demonstrated the efficacy of this compound in various experimental settings:
Cancer Therapeutics
In vitro studies have shown that this compound can significantly inhibit the proliferation of certain cancer cell lines by targeting specific kinases involved in cell signaling pathways.
Diabetes Research
Preliminary findings suggest that the compound may also play a role in managing diabetes by inhibiting enzymes that contribute to glucose metabolism.
Comparison with Similar Compounds
The compound belongs to a class of arylboronate esters with diverse substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features, synthetic applications, and functional differences.
Structural and Functional Group Variations
Key analogs differ in substituents on the phenyl ring and the attached functional groups:
*Similarity scores (0–1) are derived from structural overlap calculations in . ‡Molecular formula inferred from analogs in –11; exact data may vary.
Key Observations:
Sulfonamide vs.
Electron-Withdrawing Substituents : Chloro (1409999-52-5) and fluoro (2246782-03-4) substituents alter electronic properties, influencing reactivity in cross-coupling reactions. Fluorine’s electronegativity may enhance boronate stability and reaction rates in Suzuki couplings .
Steric Effects : Bulky groups like cyclopropane-carboxamide (1031747-40-6) or 2,2-dimethylpropanamide (1409999-52-5) may hinder catalytic accessibility in coupling reactions, reducing efficiency compared to less sterically hindered analogs .
Reactivity in Cross-Coupling Reactions
The tetramethyl-dioxaborolane group in all analogs serves as a protected boronic acid, enabling stable handling prior to Suzuki-Miyaura reactions. However:
- Chloro/Fluoro Analogs : Halogenated derivatives (e.g., 1409999-52-5, 2246782-03-4) are valuable in constructing halogenated biaryls, which are common in agrochemicals and pharmaceuticals .
Q & A
Q. Key Considerations :
- Use anhydrous solvents (e.g., THF, DMF) to prevent boronate ester hydrolysis.
- Purification via column chromatography or recrystallization to isolate the product .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : , , and NMR confirm the boronate ester’s integrity and sulfonamide substitution pattern. For example, NMR typically shows a peak near 30 ppm for dioxaborolanes .
- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, disorder in the dioxaborolane ring). A related cyclopropane-carboxamide compound was characterized using single-crystal X-ray diffraction (R factor = 0.064) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
Basic: How should this compound be stored to ensure stability?
Answer:
- Temperature : Store at 0–6°C to prevent thermal degradation of the boronate ester .
- Moisture Control : Use desiccants and airtight containers, as dioxaborolanes are prone to hydrolysis in humid conditions.
- Light Sensitivity : Protect from prolonged UV exposure to avoid radical decomposition pathways.
Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Answer:
Experimental Design :
- Catalyst Selection : Pd(PPh) or PdCl(dppf) are effective for aryl halide coupling.
- Solvent System : Use a 3:1 mixture of dioxane/water to balance solubility and reactivity .
- Base : KCO or CsCO facilitates transmetallation.
Q. Data-Driven Optimization :
Q. Common Pitfalls :
- Competing protodeboronation: Minimize by degassing solvents to remove oxygen.
Advanced: How to resolve contradictions between experimental NMR data and computational predictions?
Answer:
Methodological Approach :
Verify Purity : Use HPLC to rule out impurities (e.g., unreacted starting materials) .
Dynamic Effects : Consider temperature-dependent conformational changes. For example, rotameric equilibria in sulfonamides can split NMR signals .
Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent corrections (PCM model) to match experimental conditions.
Case Study : A cyclopropane derivative showed disorder in its crystal structure, highlighting the need for complementary techniques (X-ray + NMR) .
Advanced: What strategies mitigate hydrolysis of the tetramethyl-1,3,2-dioxaborolane group during biological assays?
Answer:
- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4 instead of aqueous/organic mixtures.
- Prodrug Design : Mask the boronate ester as a trifluoroborate salt, which is more hydrolytically stable.
- Kinetic Monitoring : Conduct stability assays via NMR or LC-MS to quantify degradation over time .
Advanced: How to evaluate the compound’s interactions with biomolecular targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k, k) to proteins like serum albumin.
- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., carbonic anhydrase, a common sulfonamide target).
- Competitive Assays : Displace fluorescent probes (e.g., ANS) to quantify hydrophobic binding pockets .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
Answer:
- Reactivity Descriptors : Calculate Fukui indices (for electrophilicity/nucleophilicity) using Gaussian09.
- Transition State Modeling : Identify likely pathways for cross-coupling using QM/MM hybrid methods.
- Solvent Effects : Simulate reaction barriers in polar (DMF) vs. nonpolar (toluene) solvents with COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
